3-Chloro-5-fluoro-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-fluoro-2-methylpyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. It is characterized by the presence of chlorine, fluorine, and a methyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-2-methylpyridine typically involves the halogenation of 2-methylpyridine derivatives. One common method is the reaction of 2-methylpyridine with chlorine and fluorine sources under controlled conditions. For instance, the reaction of 2-methylpyridine with chlorine gas and a fluorinating agent such as sulfur tetrafluoride (SF4) can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves multi-step processes that ensure high yield and purity. One such method includes the chlorination of 2-methylpyridine followed by fluorination using a suitable fluorinating agent. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Reagents like boronic acids and palladium catalysts are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Chloro-5-fluoro-2-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-2-methylpyridine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its ability to form strong interactions with enzymes and receptors. These interactions can inhibit or modulate the activity of the target proteins, leading to the desired biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluoro-3-methylpyridine
- 3-Chloro-2-fluoro-5-methylpyridine
- 2,3-Difluoro-5-chloropyridine
Uniqueness
3-Chloro-5-fluoro-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine atoms in the 3 and 5 positions, respectively, along with a methyl group at the 2 position, makes it particularly useful in the synthesis of specialized compounds with targeted activities .
Properties
CAS No. |
1256823-78-5 |
---|---|
Molecular Formula |
C6H5ClFN |
Molecular Weight |
145.56 g/mol |
IUPAC Name |
3-chloro-5-fluoro-2-methylpyridine |
InChI |
InChI=1S/C6H5ClFN/c1-4-6(7)2-5(8)3-9-4/h2-3H,1H3 |
InChI Key |
GCXMCVCFQYPIGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.